molecular formula C13H21NO B13327046 (2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine

(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13327046
M. Wt: 207.31 g/mol
InChI Key: WQXFZAIGYAYZPI-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO It is a derivative of amine, characterized by the presence of a methoxyethyl group and a trimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of (2,4,5-trimethylphenyl)methyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine
  • (2-Methoxyethyl)[(4-methoxyphenyl)methyl]amine
  • (2-Methoxyethyl)[(pyridin-2-yl)methyl]amine

Uniqueness

(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methoxy-N-[(2,4,5-trimethylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-10-7-12(3)13(8-11(10)2)9-14-5-6-15-4/h7-8,14H,5-6,9H2,1-4H3

InChI Key

WQXFZAIGYAYZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNCCOC)C

Origin of Product

United States

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